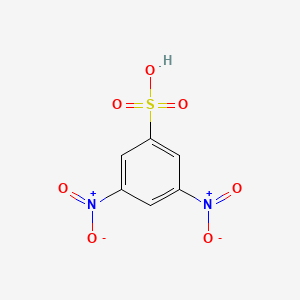![molecular formula C15H13NO5 B1633175 Methyl 2-[(4-nitrobenzyl)oxy]benzoate CAS No. 52803-89-1](/img/structure/B1633175.png)
Methyl 2-[(4-nitrobenzyl)oxy]benzoate
Übersicht
Beschreibung
Methyl 2-[(4-nitrobenzyl)oxy]benzoate is an organic compound with the molecular formula C15H13NO5. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the hydroxyl group is replaced by a 4-nitrobenzyl group. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-[(4-nitrobenzyl)oxy]benzoate can be synthesized through the esterification of 2-hydroxybenzoic acid with 4-nitrobenzyl alcohol in the presence of a suitable catalyst. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(4-nitrobenzyl)oxy]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Methyl 2-[(4-aminobenzyl)oxy]benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-hydroxybenzoic acid and 4-nitrobenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(4-nitrobenzyl)oxy]benzoate is utilized in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of prodrugs and drug delivery systems.
Material Science: It is employed in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of methyl 2-[(4-nitrobenzyl)oxy]benzoate depends on its specific application. In medicinal chemistry, for example, the compound may act as a prodrug, where it undergoes enzymatic conversion to release the active drug. The nitro group can be reduced to an amino group, which may interact with biological targets such as enzymes or receptors. The ester bond can be hydrolyzed to release the active carboxylic acid, which can exert its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-[(4-nitrobenzyl)oxy]benzoate
- Methyl 4-[(cyanomethoxy)benzoate
- Methyl 4-[(4-bromophenoxy)benzoate
Uniqueness
Methyl 2-[(4-nitrobenzyl)oxy]benzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical and physical properties. The presence of the nitro group at the para position enhances its reactivity in reduction and substitution reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
methyl 2-[(4-nitrophenyl)methoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-15(17)13-4-2-3-5-14(13)21-10-11-6-8-12(9-7-11)16(18)19/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKPPMQMPLOYHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1633101.png)












